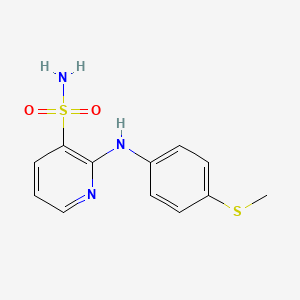

2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide

描述

2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine core substituted with a sulfonamide group at position 3 and a 4-(methylthio)phenylamino moiety at position 2.

属性

IUPAC Name |

2-(4-methylsulfanylanilino)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-18-10-6-4-9(5-7-10)15-12-11(19(13,16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXZXELSVZRTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide typically involves the reaction of 4-(methylthio)aniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can help in maintaining the desired reaction parameters and improving the overall yield and purity of the product.

化学反应分析

Types of Reactions

2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

科学研究应用

2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections or cancer.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study the interactions of sulfonamide-based compounds with biological targets such as enzymes or receptors.

作用机制

The mechanism of action of 2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of the target protein and modulate its activity. This interaction can lead to the inhibition of enzymatic activity or the activation of signaling pathways, depending on the specific target and context.

相似化合物的比较

Compound A : N-(1-(2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide (European Patent Bulletin, 2023)

- Key Features: Contains a methylthio group embedded in a tetrahydropyran ring. Features a complex amide backbone with dimethylaminoethyl and benzylphenyl substituents. Crystalline forms are emphasized for improved stability and solubility .

- Comparison :

While Compound A shares the methylthio group, its tetrahydropyran ring and extended amide structure enhance conformational rigidity, likely improving bioavailability compared to the simpler pyridine-sulfonamide scaffold of the target compound.

Compound B : N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide (Patent Office Journal, 2021)

- Key Features :

Functional Group Analysis

| Feature | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | Pyridine-sulfonamide | Tetrahydropyran-amide | Tetrahydropyran-amide with hydroxyls |

| Methylthio Group | Attached to phenylamino group | In tetrahydropyran ring | In tetrahydropyran ring |

| Solubility Enhancers | Sulfonamide | Crystalline forms, amide backbone | Hydroxyl groups, glycosidic mimicry |

| Synthetic Complexity | Moderate (discontinued) | High (patented multi-step synthesis) | Very high (stereochemical control) |

Pharmacological Potential and Limitations

The latter’s patented crystalline forms and solubility-enhancing motifs likely address critical drug development hurdles (e.g., bioavailability, shelf-life) that the target compound may lack .

生物活性

2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide, also referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This compound features a pyridine ring substituted with a sulfonamide and an aromatic amine, which are known to enhance pharmacological properties.

- Chemical Formula : C12H14N2O2S

- CAS Number : 1340859-21-3

- Molecular Weight : 250.32 g/mol

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular mechanisms involved in cancer proliferation. The compound exhibits potential as an inhibitor of specific enzymes and pathways associated with tumor growth.

Key Mechanisms:

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, which prevents further proliferation .

- Apoptosis Induction : The sulfonamide moiety has been shown to enhance apoptosis in various cancer cell lines by activating caspase pathways, leading to programmed cell death .

- Microtubule Destabilization : It may act as a microtubule-destabilizing agent, disrupting mitotic spindle formation and thus inhibiting cell division .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 7.5 | Apoptosis via caspase activation |

| SW-620 (Colon) | 10.0 | Cell cycle arrest in G0/G1 phase |

| HCT-116 (Colon) | 8.0 | Induction of autophagy |

These findings suggest that the compound exhibits significant antiproliferative activity across different cancer types, with varying mechanisms contributing to its efficacy .

Case Studies

- Breast Cancer : In a study involving MDA-MB-231 cells, treatment with the compound resulted in morphological changes indicative of apoptosis and increased caspase activity, confirming its role as an apoptosis inducer .

- Colon Cancer : In SW-620 cells, the compound demonstrated a higher percentage of cell death compared to standard chemotherapeutics like 5-FU, highlighting its potential as a more effective treatment option .

Structure-Activity Relationship (SAR)

The presence of the methylthio group on the phenyl ring enhances the lipophilicity and biological activity of the compound. Modifications to the sulfonamide group have also been explored to optimize potency and selectivity against various cancer types.

常见问题

Q. What are the recommended synthetic routes for 2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a 4-(methylthio)aniline derivative with a pyridine-3-sulfonamide precursor. Key steps include:

- Nucleophilic substitution : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to enhance sulfonamide bond formation .

- Protection of thioether groups : Use mild oxidizing agents (e.g., H₂O₂) to prevent undesired oxidation of the methylthio group during synthesis .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Critical parameters: Solvent choice, reaction time, and stoichiometric ratios of reactants significantly impact yield (reported 60–75% in analogous sulfonamide syntheses) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the methylthio group (δ ~2.5 ppm for S–CH₃ in ¹H NMR) and sulfonamide NH protons (δ ~7.5–8.0 ppm). Aromatic protons in pyridine and phenyl rings appear between δ 6.5–8.5 ppm .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide backbone .

Q. What analytical methods are recommended to assess purity and stability during storage?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to monitor degradation products .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; sulfonamides typically decompose above 200°C .

- Storage : Store under inert gas (argon) at –20°C to prevent oxidation of the methylthio group, which can form sulfoxide derivatives .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase isoforms). The methylthio group may enhance hydrophobic binding in enzyme active sites .

- QSAR Models : Corolate electronic parameters (Hammett σ values) of substituents with biological activity. The sulfonamide’s electron-withdrawing nature increases acidity of the NH group, critical for enzyme inhibition .

- MD Simulations : Simulate solvation effects to evaluate stability of the sulfonamide-protein complex over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, enzyme source) across studies. For example, IC₅₀ values for carbonic anhydrase inhibition vary with buffer composition .

- Control Experiments : Replicate studies with standardized protocols (e.g., uniform cell lines or enzyme batches) to isolate compound-specific effects .

- Orthogonal Assays : Validate activity using both enzymatic (e.g., stopped-flow kinetics) and cellular (e.g., proliferation inhibition) assays .

Q. How can crystallographic studies improve understanding of this compound’s solid-state behavior?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) that stabilize crystal packing .

- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., methanol, acetone) to identify stable crystalline forms. Differential scanning calorimetry (DSC) can confirm polymorphic transitions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S⋯S contacts from methylthio groups) influencing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。